

# (3S,5R)-fluvastatin sodium ANDA reference standard

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

Cat. No.: S528234

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## Chemical Specification & Supplier Comparison

| Attribute         | Details  |
|-------------------|--|
| Chemical Name     | (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt [1]   |
| CAS Number        | 94061-81-1 [1] [2]   |
| Molecular Formula | C <sub>24</sub> H <sub>26</sub> FNO <sub>4</sub> : Na [1]  |
| Molecular Weight  | 411.5 (acid) : 23.0 (sodium) [1]   |
| Category          | Impurity Reference Standard [1]  |
| Primary Use       | Analytical Method Development, Validation (AMV), Quality Control (QC) for ANDA and commercial production [1] |
| Suppliers         | Clean Chem Lab [1], MedChemExpress (HY-14664C) [2]   |

## Experimental Data & Protocols

For your guide, here are details on key experiments from the search results that illustrate the compound's activity and analysis.

### Cellular Uptake in Hepatocytes [3]

- **Objective:** To clarify the mechanism for cellular uptake of fluvastatin into rat primary cultured hepatocytes.
- **Methodology:**
  - Rat primary cultured hepatocytes were prepared via collagenase perfusion.
  - Cells were incubated with [<sup>14</sup>C]-Fluvastatin and its individual enantiomers, (+)-FV (3R,5S) and (-)-FV (3S,5R).
  - Uptake was studied under varying conditions: time, concentration, temperature, and sodium dependency.
  - Intracellular radioactivity was measured by liquid scintillation counting.
- **Key Findings:**
  - Uptake was **concentration- and temperature-dependent**, suggesting a specific, saturable mechanism.
  - The transport system was found to be **Na<sup>+</sup>- and ATP-dependent** and shared features with the bile acid transport system.
  - **No significant difference** was observed in the uptake kinetics between the (3R,5S) and (3S,5R) enantiomers.

### HMG-CoA Reductase Inhibition [4] [5]

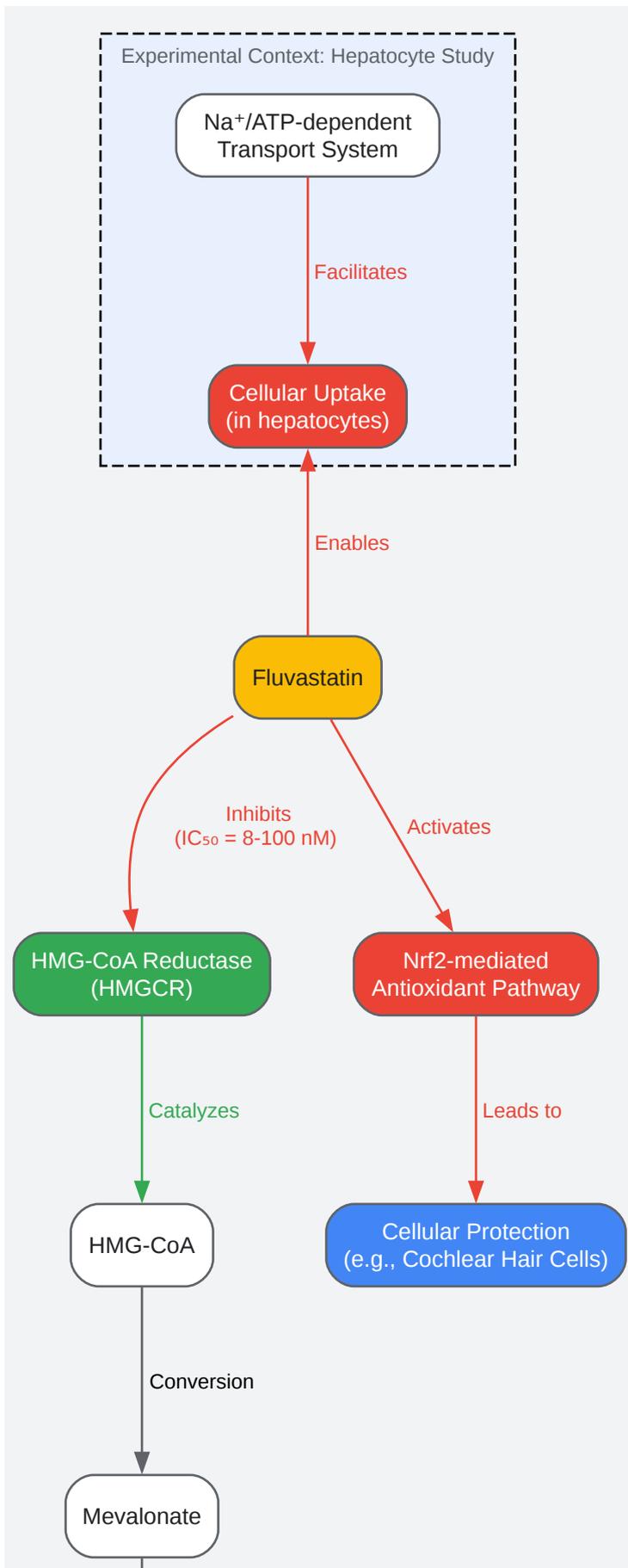
- **Objective:** To determine the potency of Fluvastatin sodium as an HMG-CoA reductase inhibitor.
- **Methodology:**
  - In vitro enzyme inhibition assays using HMG-CoA reductase.
  - The IC<sub>50</sub> value (the concentration that inhibits 50% of enzyme activity) is a standard measure of potency.
- **Key Findings:**
  - Fluvastatin sodium is a potent, competitive HMG-CoA reductase inhibitor.
  - Reported IC<sub>50</sub> values range from 8 nM to 40-100 nM [4] [5].

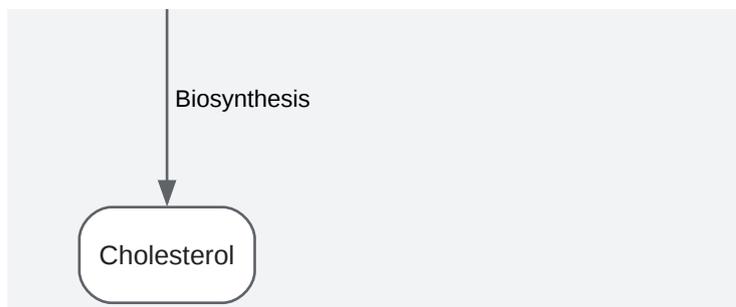
### Protection from Noise-Induced Hearing Loss [6]

- **Objective:** To evaluate the protective effect of fluvastatin against noise-induced hearing loss in a guinea pig model.
- **Methodology:**
  - Fluvastatin (50  $\mu$ M) was delivered directly to the cochlea of guinea pigs via a mini-osmotic pump.
  - Animals were exposed to high-level noise.
  - Cochlear function was assessed using Auditory Brainstem Responses (ABRs).
  - Hair cell retention was quantified through histology.
- **Key Findings:**
  - Fluvastatin, when present at the time of or shortly after noise exposure, **significantly protected against noise-induced hearing loss**.
  - This protection was associated with the **retention of inner and outer hair cells** in the cochlea.

## Biological Pathway & Experimental Workflow

The following diagram illustrates the primary mechanism of action of Fluvastatin sodium and its connection to the observed protective effects in one of the key studies, integrating the experimental workflow from the cellular uptake study:





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Diagram Title: Fluvastatin Mechanism & Experimental Context

## Key Comparison Points for Your Guide

Based on the gathered data, here are some critical points to highlight when comparing **(3S,5R)-Fluvastatin Sodium** to other alternatives:

- **Stereochemical Purity:** As a single enantiomer, the (3S,5R) form is crucial for testing the stereochemical purity of the racemic active pharmaceutical ingredient (API) and ensuring manufacturing consistency [1].
- **Regulatory Compliance:** The product is characterized per regulatory guidelines, making it a key tool for ANDA submissions, method validation (AMV), and QC in commercial production [7] [1].
- **Distinct Uptake Mechanism:** Evidence suggests that fluvastatin's uptake in hepatocytes involves a specific, active transport system [3]. This is a point of differentiation from other statins that may rely more on passive diffusion.
- **Pleiotropic Effects:** Data indicating protection against noise-induced hearing loss and activation of the Nrf2 antioxidant pathway [6] [4] suggest potential benefits beyond cholesterol-lowering. These non-clinical findings can be a point of discussion regarding the drug's full pharmacological profile.

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## References

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4. Fluvastatin sodium (XU 62-320) - MedchemExpress.com [medchemexpress.com]
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To cite this document: Smolecule. [(3S,5R)-fluvastatin sodium ANDA reference standard]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528234#3s-5r-fluvastatin-sodium-anda-reference-standard>]

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**Address:** Ontario, CA 91761, United States

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